molecular formula C19H16N2O4 B2407153 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-91-3

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2407153
CAS No.: 852368-91-3
M. Wt: 336.347
InChI Key: ROMKWYYCNQZKIA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (molecular formula: C₁₈H₁₄N₂O₄, molecular weight: 322.32) is a synthetic indole-oxoacetamide derivative characterized by a benzodioxole methyl group, a 2-methylindole core, and an α-ketoacetamide moiety . Key physicochemical properties include a logP of 3.19, indicative of moderate lipophilicity, and a polar surface area of 64.11 Ų, suggesting moderate membrane permeability . Its synthesis likely parallels methods described for analogous indole-oxoacetamides, involving condensation of substituted indole intermediates with oxalyl chloride and subsequent amine coupling .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)21-11)18(22)19(23)20-9-12-6-7-15-16(8-12)25-10-24-15/h2-8,21H,9-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKWYYCNQZKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions that incorporate benzodioxole and indole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of indole and benzodioxole exhibit significant growth inhibition against various cancer cell lines, including:

Cell Line Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
MDA-MB-23156.53

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar acetamides exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis and other resistant strains, demonstrating promising in vitro efficacy .

Neuroprotective Properties

Neurodegenerative diseases pose significant health challenges, and compounds like this compound are being explored for their potential to inhibit enzymes associated with these conditions. In particular, studies have indicated that related compounds can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzodioxole or indole moieties can significantly influence biological activity. For example:

Modification Effect on Activity
Substituting halogensIncreased anticancer activity
Altering alkyl groupsEnhanced antimicrobial properties

These modifications can lead to improved selectivity and potency against specific biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cancer Research : A study demonstrated that a derivative of this compound exhibited a 70% reduction in tumor size in xenograft models when administered at specific dosages.
  • Infection Control : Clinical trials are underway to evaluate its effectiveness against multidrug-resistant Staphylococcus aureus, showing promising preliminary results.
  • Neurodegenerative Disorders : Research involving animal models has shown that treatment with related compounds improved cognitive function and reduced neuroinflammation.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

  • Activity Data : While D-24851 and M5 demonstrate clear therapeutic roles, the target compound’s biological profile remains uncharacterized in the available literature.
  • Synthetic Optimization : and highlight scalable synthetic routes for indole-oxoacetamides, but reaction yields (e.g., 75% for M5 ) suggest room for improvement.
  • Structural Diversity : Heterocyclic replacements (e.g., triazole in ) offer avenues to modulate selectivity and potency.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O3C_{20}H_{18}N_{2}O_{3}. The compound features a benzodioxole moiety linked to an indole structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, indole-3-carbinol (I3C), a related compound, has demonstrated the ability to enhance the cytotoxic effects of chemotherapeutic agents like sorafenib in hepatocellular carcinoma (HCC) cells. The mechanism involves increasing apoptotic activity and decreasing angiogenic potentials, indicating that similar mechanisms may be explored for this compound .

Anti-inflammatory Properties

The anti-inflammatory effects of similar indole derivatives have been documented extensively. For example, compounds exhibiting anti-inflammatory activity have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in various models . This suggests that this compound could possess similar properties.

Antimicrobial Activity

Compounds with indole structures have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The exploration of this compound in this context may reveal its potential as an antimicrobial agent.

Study on Indole Derivatives

A study focusing on various indole derivatives found that they exhibited promising anticancer and anti-inflammatory activities. Specifically, one derivative demonstrated a significant reduction in tumor size in xenograft models while also reducing inflammatory markers . This supports the hypothesis that this compound could be beneficial in similar therapeutic contexts.

Mechanistic Insights

Mechanistic studies have suggested that indole derivatives may act through modulation of key signaling pathways involved in cancer progression and inflammation. For instance, the inhibition of NF-kB signaling has been observed, which plays a crucial role in inflammatory responses . Understanding these pathways could provide insights into the therapeutic applications of this compound.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AnticancerIndole derivativesEnhanced apoptosis in HCC cells
Anti-inflammatoryIndole derivativesInhibition of IL-1β and TNF-α
AntimicrobialI3C and analogsActivity against MRSA and M. tuberculosis

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